8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one
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Overview
Description
8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one is a complex organic compound belonging to the indenoquinolinone class. This compound is known for its unique structure, which combines elements of pyridine, indene, and quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one typically involves multi-step reactions. One common method is the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde with an aryne precursor. This reaction proceeds through simultaneous C–H (aldehyde) and C–X bond activation, forming the indenoquinolinone core .
Another approach involves the use of tert-butyl hydroperoxide (TBHP) promoted intramolecular carbonylation, which facilitates the formation of the desired compound under mild conditions . Additionally, poly(4-vinylpyridinium)hydrogen sulfate-catalyzed three-component strategies and iron/acetic acid prompted intramolecular cyclization have been reported as effective synthetic routes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Palladium-catalyzed processes are particularly favored due to their high selectivity and compatibility with large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anti-tuberculosis and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one involves its interaction with specific molecular targets. For instance, as a dual inhibitor of topoisomerases I and II, it interferes with the DNA replication process, leading to the inhibition of cancer cell proliferation . Additionally, its anti-inflammatory activity is attributed to its ability to inhibit neutrophil elastase release and superoxide anion generation .
Comparison with Similar Compounds
8-(2-Pyridyl)-7,8-dihydro-13H-benzo[F]indeno[1,2-C]quinolin-13-one can be compared with other indenoquinolinone derivatives:
6-[3-(Hydroxymethyl)piperidin-1-yl]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one: Known for its potent dual inhibitory effect on neutrophil elastase release and superoxide anion generation.
(E)-N’-[6-(4-Hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotino-hydrazide: Exhibits significant anti-tuberculosis activity.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C25H16N2O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
11-pyridin-2-yl-12-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,14,16,18,20-nonaen-3-one |
InChI |
InChI=1S/C25H16N2O/c28-25-18-10-4-3-9-17(18)22-23(25)21-16-8-2-1-7-15(16)12-13-19(21)27-24(22)20-11-5-6-14-26-20/h1-14,24,27H |
InChI Key |
JWEINFGVJDAAFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=CC=CC=N5)C6=CC=CC=C6C4=O |
Origin of Product |
United States |
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